Physicochemical Properties of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide
Physicochemical Properties of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-(2-nitrovinyl)phenol is a synthetic organic compound with the molecular formula C₉H₉NO₄.[1] Its structure, featuring a phenol ring substituted with methoxy, and a nitrovinyl group, suggests potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Methoxy-4-(2-nitrovinyl)phenol, alongside detailed experimental protocols for their determination. The guide also explores a relevant biological signaling pathway associated with a structurally similar compound, offering insights into its potential pharmacological relevance.
Physicochemical Data
A summary of the available quantitative data for 2-Methoxy-4-(2-nitrovinyl)phenol and related compounds is presented in Table 1. It is important to note that experimentally determined data for the title compound are limited in the public domain.
| Property | Value | Compound | Source |
| Molecular Formula | C₉H₉NO₄ | 2-Methoxy-4-(2-nitrovinyl)phenol | [1] |
| Molecular Weight | 195.17 g/mol | 2-Methoxy-4-(2-nitrovinyl)phenol | [1][2] |
| Physical Form | Powder | 2-Methoxy-4-(2-nitrovinyl)phenol | [2] |
| Purity | 98% | 2-Methoxy-4-(2-nitrovinyl)phenol | [2] |
| Melting Point | 99-104 °C | 2-Methoxy-4-nitrophenol (related compound) | [3] |
| Boiling Point | Not available | 2-Methoxy-4-(2-nitrovinyl)phenol | |
| Solubility | Limited solubility in water; generally soluble in organic solvents like ethanol, methanol, and acetone. | 2-Methoxy-4-vinylphenol (related compound) | [4] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.[6]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point.[7] For a pure compound, this range is typically narrow (0.5-1 °C).[8]
Determination of Solubility
The solubility of a compound in various solvents provides insights into its polarity and potential for formulation.
Methodology:
-
Solvent Selection: A range of solvents of varying polarity is chosen, such as water, ethanol, acetone, and diethyl ether.
-
Procedure: A small, accurately weighed amount of the solute (e.g., 1-5 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).[9]
-
Mixing: The mixture is vigorously agitated at a constant temperature.
-
Observation: The solution is visually inspected for the complete dissolution of the solid. If the compound dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble. For quantitative analysis, the concentration of the dissolved solute can be determined using spectroscopic or chromatographic techniques.[10][11]
Spectroscopic Characterization
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
Methodology:
-
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: The solution is transferred to an NMR tube and placed in the spectrometer.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR of 2-Methoxy-4-(2-nitrovinyl)phenol, typical chemical shifts are observed for aromatic protons (δ 6.5–7.5 ppm) and nitrovinyl protons (δ 7.5–8.5 ppm).[1]
-
Data Analysis: The chemical shifts, integration of signals, and coupling patterns are analyzed to confirm the structure of the molecule.
b. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak confirms the molecular weight of the compound.
Potential Biological Signaling Pathway
While specific signaling pathway interactions for 2-Methoxy-4-(2-nitrovinyl)phenol are not extensively documented, the structurally related compound, 2-methoxy-4-vinylphenol (2M4VP), has been shown to possess anti-inflammatory properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[12][13] This pathway is a key regulator of cellular defense against oxidative stress.
Workflow of 2M4VP-mediated Anti-inflammatory Response:
Caption: Nrf2/ARE signaling pathway activated by 2-methoxy-4-vinylphenol.
Conclusion
This technical guide has summarized the currently available physicochemical properties of 2-Methoxy-4-(2-nitrovinyl)phenol and provided standardized protocols for their experimental determination. While specific experimental data for this compound remains sparse, the information on related compounds and general methodologies offers a solid foundation for researchers. The exploration of the Nrf2/ARE signaling pathway, activated by a structurally similar molecule, highlights a potential avenue for investigating the biological activities of 2-Methoxy-4-(2-nitrovinyl)phenol, particularly its anti-inflammatory and antioxidant capabilities. Further research is warranted to fully characterize this compound and unlock its potential in drug discovery and development.
References
- 1. 2-Methoxy-4-(2-nitrovinyl)phenol | 6178-42-3 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. byjus.com [byjus.com]
- 8. athabascau.ca [athabascau.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. chem.ws [chem.ws]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
